molecular formula C9H10OS B3391252 2,3-Dihydro-1-benzofuran-5-ylmethanethiol CAS No. 1521860-04-7

2,3-Dihydro-1-benzofuran-5-ylmethanethiol

Cat. No. B3391252
CAS RN: 1521860-04-7
M. Wt: 166.24 g/mol
InChI Key: XVUFDETZPHITBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydro-1-benzofuran-5-ylmethanethiol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities. They have been utilized as anticancer agents, making them potential natural drug lead compounds .

Antibacterial Properties

Benzofuran derivatives have been found to have significant antibacterial properties. This makes them a promising scaffold for the development of new antimicrobial agents .

Anti-Oxidative Effects

Benzofuran compounds have demonstrated strong anti-oxidative activities. This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran derivatives have shown anti-viral activities. For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis of Complex Benzofuran Derivatives

Benzofuran rings have been constructed by unique methods such as free radical cyclization cascade and proton quantum tunneling. These methods are conducive to the construction of complex benzofuran ring systems, which can be used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

The future directions for “2,3-Dihydro-1-benzofuran-5-ylmethanethiol” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the biological activities exhibited by benzofuran compounds, “2,3-Dihydro-1-benzofuran-5-ylmethanethiol” could potentially serve as a lead compound for the development of new drugs .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFDETZPHITBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-ylmethanethiol

CAS RN

1521860-04-7
Record name (2,3-dihydro-1-benzofuran-5-yl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzofuran-5-ylmethanethiol
Reactant of Route 2
2,3-Dihydro-1-benzofuran-5-ylmethanethiol
Reactant of Route 3
2,3-Dihydro-1-benzofuran-5-ylmethanethiol
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1-benzofuran-5-ylmethanethiol
Reactant of Route 5
2,3-Dihydro-1-benzofuran-5-ylmethanethiol
Reactant of Route 6
2,3-Dihydro-1-benzofuran-5-ylmethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.